H-LEU-LEU-ALA-OH
Overview
Description
Mechanism of Action
Target of Action
H-LEU-LEU-ALA-OH, also known as Leu-Leu-Ala, is a tripeptide composed of two L-leucine units joined to L-alanine by a peptide linkage It’s known that leucine, one of the constituents of this tripeptide, plays a unique signaling role in skeletal muscle and adipose tissue, as well as other cell types, including placental cells . It promotes protein synthesis via activating the mammalian target of rapamycin (mTOR) signaling pathway .
Mode of Action
Leucine, a component of this tripeptide, is known to increase protein synthesis through activation of the mtor signaling pathway in various tissues
Biochemical Pathways
Leu-Leu-Ala is known to exhibit antioxidant activities . This suggests that it might be involved in pathways related to oxidative stress and cellular defense mechanisms. Leucine, a component of this tripeptide, is known to promote energy metabolism (glucose uptake, mitochondrial biogenesis, and fatty acid oxidation) to provide energy for protein synthesis, while inhibiting protein degradation . This indicates that Leu-Leu-Ala might influence these biochemical pathways.
Pharmacokinetics
Peptides generally have good gastrointestinal absorption and are orally bioavailable
Result of Action
Leu-Leu-Ala exhibits antioxidant activities , suggesting that it may help protect cells from damage caused by harmful free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucyl-leucyl-alanine can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) and then coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of leucyl-leucyl-alanine typically involves large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes like peptidases to catalyze the formation of peptide bonds between amino acids. This method is advantageous due to its high specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Leucyl-leucyl-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, resulting in the release of individual amino acids.
Oxidation: The amino acid residues can be oxidized under specific conditions, leading to the formation of modified peptides.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or chymotrypsin are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Electrophiles like acyl chlorides or isocyanates.
Major Products Formed
Hydrolysis: Leucine and alanine.
Oxidation: Oxidized derivatives of leucine and alanine.
Substitution: Substituted peptides with modified side chains.
Scientific Research Applications
Leucyl-leucyl-alanine has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Serves as a substrate for studying enzyme kinetics and specificity, particularly for peptidases.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Leucyl-alanine: A dipeptide composed of leucine and alanine.
Leucyl-leucine: A dipeptide composed of two leucine units.
Alanyl-leucine: A dipeptide composed of alanine and leucine.
Uniqueness
Leucyl-leucyl-alanine is unique due to its tripeptide structure, which provides distinct biochemical properties compared to dipeptides. The presence of two leucine units and one alanine unit allows for specific interactions with enzymes and receptors, making it a valuable compound for studying peptide behavior and enzyme specificity .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4/c1-8(2)6-11(16)13(19)18-12(7-9(3)4)14(20)17-10(5)15(21)22/h8-12H,6-7,16H2,1-5H3,(H,17,20)(H,18,19)(H,21,22)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSUCEBCSBUMDP-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact molecular formula and weight depend on the specific form (e.g., free acid, salt, or derivative), the general tripeptide Leu-Leu-Ala consists of three amino acids: Leucine (Leu), Leucine (Leu), and Alanine (Ala).
ANone: Yes, circular dichroism (CD) spectra have been used to study the structural properties of Leu-Leu-Ala containing peptides, particularly in the context of larger depsipeptides. []
ANone: Downstream effects vary depending on the specific peptide sequence and its target. For instance, LLAP, through its DPP-4 inhibitory action, can enhance the stability of glucagon-like peptide-1 (GLP-1) [], leading to increased insulin secretion and improved glycemic control. []
ANone: Yes, several studies have examined the in vitro and in vivo efficacy of peptides containing the Leu-Leu-Ala sequence.
* **In vitro**: The peptide LLAP, containing the Leu-Leu-Ala sequence, has demonstrated dose-dependent insulin secretion in cultured BRIN-BD11 pancreatic cells. []* **In vivo**: LLAP also exhibited potent anti-hyperglycemic and insulinotropic effects in mice during an intraperitoneal glucose tolerance test (ipGTT). []
ANone: Yes, the Leu-Leu-Ala sequence has been incorporated into an amphiphilic peptide designed to anchor lipid vesicles onto polymer supports. This system showed promise for immobilizing membrane-bound enzymes while preserving their activity, as demonstrated with gamma-glutamyl transpeptidase. []
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